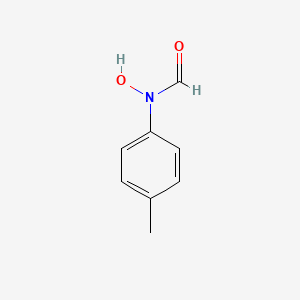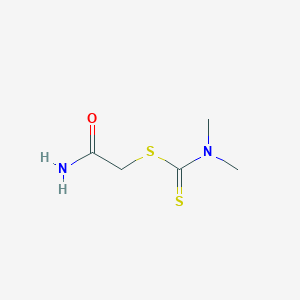
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, an oxo group, and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate typically involves the reaction of ethyl chloroformate with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and the inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate: shares similarities with other carbamodithioate compounds, such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamodithioate moiety is particularly noteworthy for its role in modulating the compound’s properties.
Properties
CAS No. |
816-75-1 |
|---|---|
Molecular Formula |
C5H10N2OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H10N2OS2/c1-7(2)5(9)10-3-4(6)8/h3H2,1-2H3,(H2,6,8) |
InChI Key |
YVDBHZMPCSXUHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


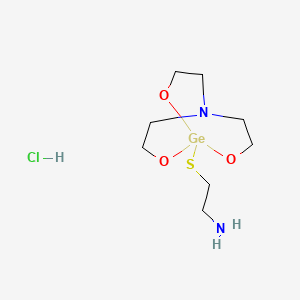
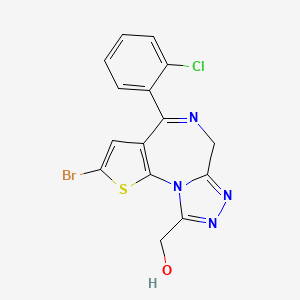

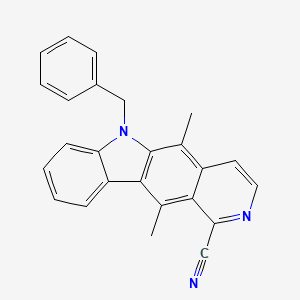

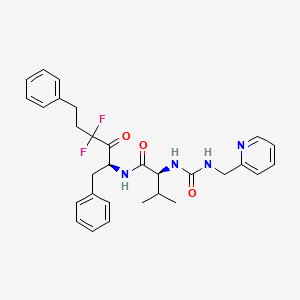
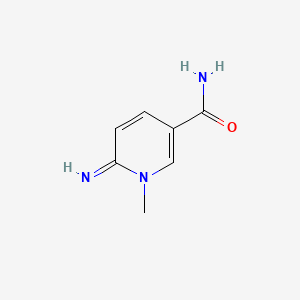
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
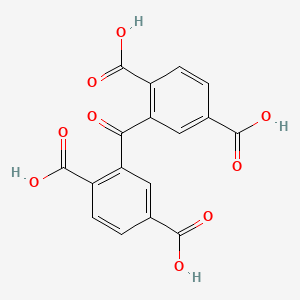
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
